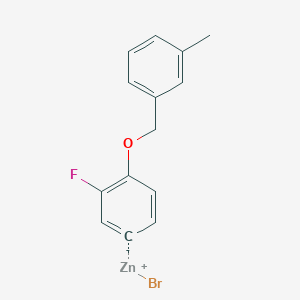
3-Fluoro-4-(3'-methylbenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is a part of the broader class of organometallic reagents, which are pivotal in synthetic organic chemistry due to their ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide typically involves the reaction of 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
- Dissolve 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide in tetrahydrofuran.
- Add zinc dust or zinc powder to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors with precise control over temperature, pressure, and inert atmosphere. Automation and continuous flow processes can enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the zinc atom, which acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Addition: The compound can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in cross-coupling reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with electrophiles.
Applications De Recherche Scientifique
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide is used in various scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide involves the nucleophilic attack of the zinc-bound carbon on electrophilic centers. The zinc atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. This mechanism is crucial in cross-coupling reactions and nucleophilic additions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-methoxybenzylmagnesium chloride
- 3-Fluoro-4-(4-morpholino)methylphenylzinc bromide
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of both the fluoro and methylbenzyloxy groups. These groups can influence the electronic properties and steric hindrance, making it a valuable reagent in specific synthetic applications.
Propriétés
Formule moléculaire |
C14H12BrFOZn |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-[(3-methylphenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15;;/h3-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OIWLTSUBJWRTPP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

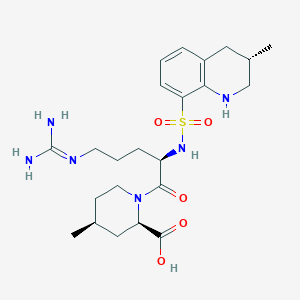
![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
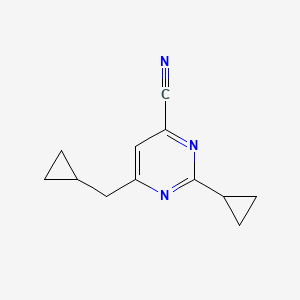


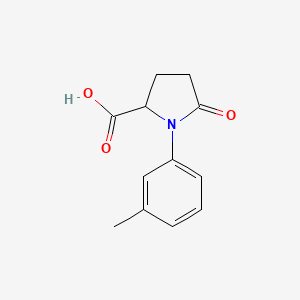

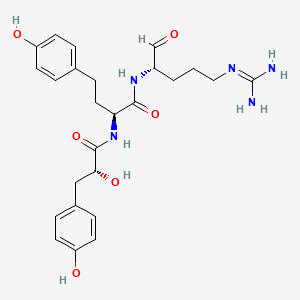


![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)

